2-(1-Hydroxycyclohexyl)-2-(4-hydroxyphenyl)acetonitrile

Desvenlafaxine synthesis Nitrile intermediate Process chemistry

Synthesizing desvenlafaxine via the venlafaxine route requires an inefficient O-demethylation step that lowers yield and introduces impurities. 2-(1-Hydroxycyclohexyl)-2-(4-hydroxyphenyl)acetonitrile (CAS 918344-20-4) solves this by providing a direct, demethylation-free pathway to the desvenlafaxine scaffold. - Eliminates one downstream unit operation, shortening the synthetic sequence. - 66% documented condensation yield benchmark for rapid process optimization. - Serves as a qualified reference standard for HPLC/LC-MS ANDA method validation. Supplied at 98% purity. Ideal for process chemistry laboratories developing cost-efficient, high-purity desvenlafaxine manufacturing routes.

Molecular Formula C14H17NO2
Molecular Weight 231.29 g/mol
CAS No. 918344-20-4
Cat. No. B025100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Hydroxycyclohexyl)-2-(4-hydroxyphenyl)acetonitrile
CAS918344-20-4
Molecular FormulaC14H17NO2
Molecular Weight231.29 g/mol
Structural Identifiers
SMILESC1CCC(CC1)(C(C#N)C2=CC=C(C=C2)O)O
InChIInChI=1S/C14H17NO2/c15-10-13(11-4-6-12(16)7-5-11)14(17)8-2-1-3-9-14/h4-7,13,16-17H,1-3,8-9H2
InChIKeyHVHRRFPUUJSPLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 2-(1-Hydroxycyclohexyl)-2-(4-hydroxyphenyl)acetonitrile (CAS 918344-20-4) Matters for Desvenlafaxine Intermediate Procurement


2-(1-Hydroxycyclohexyl)-2-(4-hydroxyphenyl)acetonitrile (CAS 918344-20-4), also referred to as 1-[cyano(4-hydroxyphenyl)methyl]cyclohexanol, is a hydroxyl‑bearing nitrile intermediate specifically employed in the synthesis of O‑desmethylvenlafaxine (desvenlafaxine) [1]. Unlike its 4‑methoxyphenyl analog (CAS 93413‑76‑4) that routes through venlafaxine, this compound provides a direct, demethylation‑free entry into the desvenlafaxine scaffold . Commercial availability at 95–98% purity positions it as a procurement‑ready starting material or reference standard .

1
Route Direct desvenlafaxine intermediate, avoids O‑demethylation step
2
Identity Free 4‑hydroxy nitrile scaffold for reductive amination workflows
3
Grade Commercial 95–98% purity supports starting material and reference standard use

Why Your Desvenlafaxine Synthesis Cannot Simply Substitute the Methoxy Analog for CAS 918344-20-4


The methoxy analog 2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile is the established intermediate for venlafaxine, but its conversion to desvenlafaxine requires an additional O‑demethylation step that reduces overall yield and introduces process impurities [1]. In contrast, CAS 918344-20-4 already carries the free 4‑hydroxy group, enabling a direct reduction or reductive amination to O‑desmethylvenlafaxine without the need for harsh demethylating agents . This structural distinction eliminates a downstream unit operation, shortens the synthetic sequence, and lowers the impurity burden in the final API, making the two nitrile intermediates non‑interchangeable for desvenlafaxine production .

Target Intermediate
Hydroxy nitrile (CAS 918344-20-4)
Free phenolic group enables direct reduction to desvenlafaxine without harsh demethylation reagents.
Common Substitute
Methoxy analog (CAS 93413-76-4)
Requires an additional O‑demethylation step, adding process impurities and potentially reducing overall yield.
Structural difference may shift impurity profile and synthetic sequence — direct substitution is not interchangeable for desvenlafaxine production.

Quantitative Evidence Guide: Why CAS 918344-20-4 Is the Superior Nitrile Intermediate for Desvenlafaxine


Direct Desvenlafaxine Intermediate: Patent-Documented Synthetic Yield Advantage

US 20070021627A1 explicitly positions 1-[cyano(4-hydroxyphenyl)methyl]cyclohexanol (synonymous with CAS 918344-20-4) as the key intermediate for O‑desmethylvenlafaxine and reports a reproducible isolated yield of 66% of theory for its preparation from 4‑hydroxybenzyl cyanide and cyclohexanone [1]. By comparison, the methoxy analog 2-(1‑hydroxycyclohexyl)-2-(4‑methoxyphenyl)acetonitrile must subsequently undergo O‑demethylation, a step that in conventional venlafaxine‑to‑desvenlafaxine routes exhibits variable yields (40–92%) depending on the reagent system and introduces additional impurities [2]. The built‑in free phenol of CAS 918344-20-4 thus preserves the overall process atom economy and reduces the number of isolation steps.

Synthetic yield
Head-to-head
66% isolated yield (single-step condensation)
Reported yield advantage by eliminating downstream O‑demethylation step
Methoxy analog route may show 40–92% demethylation yields with additional impurities [REFS-2]
Desvenlafaxine synthesis Nitrile intermediate Process chemistry

Higher Commercial Purity Threshold versus Methoxy Analog for Impurity Control

Commercial suppliers list CAS 918344-20-4 at a minimum purity of 95% (HPLC), with some lots reaching 98% . In contrast, the methoxy analog 2‑(1‑hydroxycyclohexyl)-2‑(4‑methoxyphenyl)acetonitrile is frequently supplied at 90–95% purity and may contain residual 4‑methoxyphenylacetonitrile or over‑alkylated impurities that co‑elute under standard HPLC conditions . The higher baseline purity of the 4‑hydroxy derivative reduces the load of impurity carry‑over into the final desvenlafaxine API, which is critical for meeting ICH Q3A thresholds.

Purity specification
Data to verify
≥95% HPLC (some lots ≥98%)
Higher baseline purity may reduce impurity carry-through to final API
Methoxy analog typically supplied at 90–95% purity; cross-supplier CoA review recommended
Pharmaceutical impurity standard Purity specification Quality control

Structural Confirmation by Single-Crystal Characterization Supports Primary Reference Standard Use

Several commercial vendors provide CAS 918344-20-4 with comprehensive characterization packages that include 1H NMR, 13C NMR, FT‑IR, and HRMS data, and at least one vendor references single‑crystal X‑ray diffraction confirmation of the structure . The methoxy analog is typically qualified only by HPLC purity and 1H NMR, without crystallographic proof [1]. The availability of crystallographic data strengthens the use of CAS 918344-20-4 as a primary reference standard for method validation in ANDA submissions, where the FDA expects unambiguous identity confirmation.

Structural confirmation
Supporting evidence
Single-crystal X-ray diffraction available
Supports reference standard qualification with unambiguous atom-level identity proof
Methoxy analog typically characterized by HPLC and 1H NMR only
Reference standard qualification Structure elucidation X‑ray crystallography

Regulatory Recognition as a Specified Impurity in Desvenlafaxine Drug Substance

CAS 918344-20-4 is listed as an intermediate for the synthesis of O‑desmethylvenlafaxine glucuronide and is recognized as a potential process impurity that must be controlled in desvenlafaxine API . This contrasts with the methoxy analog, which is primarily cataloged as a venlafaxine‑related substance and is not specified in desvenlafaxine monographs [1]. The explicit link to desvenlafaxine impurity profiling means that procurement of CAS 918344-20-4 is essential for ANDA applicants who must demonstrate control of all process‑related impurities specific to the desvenlafaxine manufacturing route.

Regulatory context
Context-dependent
Route-specific process impurity for desvenlafaxine
Procurement may support ANDA impurity profiling and method validation
Methoxy analog is cataloged as venlafaxine-related, not desvenlafaxine-specific
Pharmacopoeial impurity ANDAA submission Desvenlafaxine quality control

Best Application Scenarios for 2-(1-Hydroxycyclohexyl)-2-(4-hydroxyphenyl)acetonitrile (CAS 918344-20-4)


Direct Synthesis of Desvenlafaxine API via Reductive Amination

Employ CAS 918344-20-4 as the starting intermediate for the catalytic hydrogenation or reductive amination to 1-[2‑amino‑1‑(4‑hydroxyphenyl)ethyl]cyclohexanol (desvenlafaxine), leveraging the 66% documented condensation yield and the avoidance of a separate O‑demethylation step [1]. This route shortens the synthetic sequence by one step relative to the venlafaxine‑first approach and reduces the impurity profile in the final API.

Primary Reference Standard for Desvenlafaxine Impurity Method Validation

Use CAS 918344-20-4 as a qualified primary reference standard for HPLC/LC‑MS method development and validation in support of desvenlafaxine ANDA submissions, capitalizing on its crystallographically confirmed structure and ≥95% purity . The compound serves as a marker for the hydroxy‑nitrile process impurity that is route‑specific to desvenlafaxine manufacturing.

Process Development and Scale‑Up Optimization

In process chemistry laboratories, CAS 918344-20-4 enables systematic study of reaction parameters (base, solvent, temperature) for the condensation of 4‑hydroxyphenylacetonitrile with cyclohexanone, with the patent‑documented yield range of 20–66% providing a clear benchmark for optimization [2]. This supports design‑of‑experiment (DoE) approaches to maximize throughput and minimize impurities.

Synthesis of O‑Desmethylvenlafaxine Glucuronide Metabolite Standard

Use CAS 918344-20-4 as the starting material for the multi‑step synthesis of O‑desmethylvenlafaxine glucuronide, a critical metabolite standard for in vivo pharmacokinetic studies . The free phenolic hydroxyl group in the target compound allows direct glucuronidation without the need for a deprotection step.

Application
Selection Property
Validation Focus
Desvenlafaxine API synthesis
Free phenol scaffold for direct reductive amination
Synthetic yield and impurity profile review
Impurity reference standard
Crystallographically confirmed structure
Method validation for ANDA impurity profiling
Process development
Patent-documented condensation benchmark
Design-of-experiment yield optimization
Metabolite standard synthesis
Free hydroxyl for direct glucuronidation
O‑desmethylvenlafaxine glucuronide preparation
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